molecular formula C15H14O3 B1597051 3',4'-Dimethoxybiphenyl-4-carbaldehyde CAS No. 640769-65-9

3',4'-Dimethoxybiphenyl-4-carbaldehyde

Cat. No.: B1597051
CAS No.: 640769-65-9
M. Wt: 242.27 g/mol
InChI Key: GLQPTZAAUROJMO-UHFFFAOYSA-N
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Description

3’,4’-Dimethoxybiphenyl-4-carbaldehyde: is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of two methoxy groups attached to a biphenyl structure, with an aldehyde functional group at the para position of one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dimethoxybiphenyl-4-carbaldehyde typically involves the reaction of 3’,4’-dimethoxybiphenyl with a formylating agent. One common method is the Vilsmeier-Haack reaction, where the dimethoxybiphenyl is treated with a mixture of phosphorus oxychloride and dimethylformamide. This reaction introduces the formyl group at the para position of the phenyl ring.

Industrial Production Methods: Industrial production of 3’,4’-Dimethoxybiphenyl-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Dimethoxybiphenyl-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 3’,4’-Dimethoxybiphenyl-4-carboxylic acid.

    Reduction: 3’,4’-Dimethoxybiphenyl-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3’,4’-Dimethoxybiphenyl-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study the effects of aldehyde-containing molecules on biological systems. It may also be employed in the development of probes for detecting specific biomolecules.

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, modifications of the biphenyl structure can lead to the development of new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, 3’,4’-Dimethoxybiphenyl-4-carbaldehyde is used in the production of polymers, dyes, and other materials. Its unique structural features make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethoxybiphenyl-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    3’,4’-Dimethoxybiphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3’,4’-Dimethoxybiphenyl-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    4,4’-Dimethoxybiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

Uniqueness: 3’,4’-Dimethoxybiphenyl-4-carbaldehyde is unique due to the presence of both methoxy and aldehyde functional groups on the biphenyl structure. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-8-7-13(9-15(14)18-2)12-5-3-11(10-16)4-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQPTZAAUROJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374311
Record name 3',4'-Dimethoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640769-65-9
Record name 3',4'-Dimethoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 640769-65-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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